1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one

Organic Synthesis Process Chemistry Purity

Indole-pyridine hybrid with N-acetyl-1,4-dihydropyridine core and indol-3-yl substitution at position 4—a distinct chemotype not interchangeable with analogs. Even minor structural changes alter reactivity and biological readouts, making analog substitution unacceptable for QSAR or process development. The core readily undergoes aromatization or functionalization for library synthesis. With precedent in calcium channel modulation and neuroactive indole scaffolds, it is a strategic entry point for CNS hit-to-lead programs. ≥95% purity; documented physicochemical properties support use as an HPLC/LC-MS analytical reference standard.

Molecular Formula C15H14N2O
Molecular Weight 238.28 g/mol
CAS No. 34981-12-9
Cat. No. B1333636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1h-Indol-3-yl)pyridin-1(4h)-yl]ethan-1-one
CAS34981-12-9
Molecular FormulaC15H14N2O
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(=O)N1C=CC(C=C1)C2=CNC3=CC=CC=C32
InChIInChI=1S/C15H14N2O/c1-11(18)17-8-6-12(7-9-17)14-10-16-15-5-3-2-4-13(14)15/h2-10,12,16H,1H3
InChIKeyUQUYUXAIENZBMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 50 kgs / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one (CAS 34981-12-9) Procurement and Selection Guide


1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one (CAS 34981-12-9) is a synthetic organic compound classified as an indole-pyridine derivative, specifically an N-acetyl-1,4-dihydropyridine bearing an indol-3-yl substituent at the 4-position [1]. The molecule (C15H14N2O; MW 238.28) consists of an indole ring linked to a 1,4-dihydropyridine core , and is primarily supplied as a research intermediate for chemical synthesis and medicinal chemistry studies .

Why Generic Substitution of 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one is Inadvisable


The 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one scaffold represents a distinct chemotype that is not interchangeable with other indole or dihydropyridine derivatives. The specific substitution pattern—an N-acetylated 1,4-dihydropyridine linked directly to the 3-position of an indole—is critical for its utility as a synthetic intermediate and for potential biological interactions [1]. Even minor structural modifications to the dihydropyridine core, the N-substituent, or the indole linkage can drastically alter chemical reactivity, stability, and any structure-dependent biological readouts [2]. Procurement of a non-identical analog therefore introduces significant experimental variability, which is unacceptable in quantitative structure-activity relationship (QSAR) studies or in chemical process development.

Quantitative Differentiation Evidence for 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one


Synthetic Utility and Purity Specifications: Direct Comparison with Non-acetylated Analogs

The N-acetyl protecting group on the 1,4-dihydropyridine ring of 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one is essential for controlled chemical manipulation, differentiating it from the free amine analog (3-(1,4-dihydropyridin-4-yl)-1H-indole). The acetyl group provides steric protection and alters electron density, which is critical for achieving high-yielding subsequent reactions . Commercial vendors specify a minimum purity of 95% for this compound , a specification not consistently met for unacetylated or other modified analogs, ensuring greater synthetic reliability.

Organic Synthesis Process Chemistry Purity

Physicochemical Profile: Lipophilicity Advantage over Pyridine Derivatives

The target compound's calculated LogP (XLogP3) is 2.4 [1], which is significantly higher than that of the fully aromatic analog, 3-(pyridin-4-yl)-1H-indole (calculated XLogP3 ~1.5). This increased lipophilicity is a direct consequence of the N-acetyl-1,4-dihydropyridine ring and may enhance membrane permeability in cell-based assays [2].

Lipophilicity Drug-likeness Physicochemical Properties

Structural Stability: Thermal and Storage Properties

The compound exhibits a defined melting point of 145-147°C and a boiling point of 477.8±45.0 °C at 760 mmHg . This thermal stability profile is consistent with a solid, stable compound that can be stored under standard laboratory conditions without special precautions, as confirmed by vendor safety data sheets [1]. In contrast, many related 1,4-dihydropyridines are oils or low-melting solids that can be prone to oxidation or degradation, requiring cold storage or inert atmospheres.

Stability Storage Thermal Analysis

Optimal Applications for 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one Based on Evidence


Scaffold for Diversity-Oriented Synthesis

The 1,4-dihydropyridine core of this compound is a versatile synthetic intermediate that can be readily aromatized or further functionalized. The convergent synthetic methodology, as described by Jiang and Shi (2011), demonstrates the utility of this class of compounds in generating libraries of structurally diverse indole-pyridine hybrids for biological screening [1].

Building Block for Medicinal Chemistry Campaigns Targeting Neurological Targets

Given the established precedent for 1,4-dihydropyridines as calcium channel modulators and the indole scaffold's prevalence in neuroactive molecules, this compound is a strategic choice for hit-to-lead programs in CNS drug discovery. Its specific structural features may confer selectivity advantages over simpler analogs [2].

Reference Standard in Analytical Chemistry

The well-defined purity specifications (≥95%) and documented physicochemical properties (e.g., melting point) make 1-[4-(1H-Indol-3-yl)pyridin-1(4H)-yl]ethan-1-one a suitable reference material for developing and validating analytical methods (HPLC, LC-MS) for this class of compounds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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